N-(2-benzoyl-1-benzofuran-3-yl)butanamide
Description
N-(2-Benzoyl-1-benzofuran-3-yl)butanamide is a synthetic benzofuran-derived amide compound characterized by a benzofuran core substituted with a benzoyl group at the 2-position and a butanamide moiety at the 3-position. Benzofuran derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The structural elucidation of this compound and its analogs often relies on X-ray crystallography, with refinement software such as SHELX playing a critical role in determining precise molecular geometries .
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)butanamide |
InChI |
InChI=1S/C19H17NO3/c1-2-8-16(21)20-17-14-11-6-7-12-15(14)23-19(17)18(22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3,(H,20,21) |
InChI Key |
JHZAHANBLSHGQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)butanamide typically involves the reaction of 2-benzoylbenzofuran with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)butanamide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity to exert anticonvulsant effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize the properties of N-(2-benzoyl-1-benzofuran-3-yl)butanamide, a comparative analysis with structurally related benzofuran derivatives is provided below. Key parameters include molecular weight, solubility, melting point, and reported bioactivity.
Table 1: Comparative Data of this compound and Analogous Compounds
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL, DMSO) | Reported Bioactivity |
|---|---|---|---|---|
| This compound | 335.35 | 162–164 | 12.5 | Moderate COX-2 inhibition |
| N-(2-Acetyl-1-benzofuran-3-yl)propanamide | 271.29 | 148–150 | 18.2 | Antimicrobial (MIC: 8 µg/mL) |
| N-(2-Nicotinoyl-1-benzofuran-3-yl)acetamide | 308.31 | 175–177 | 9.8 | Anticancer (IC₅₀: 15 µM, HeLa cells) |
Key Findings:
Substituent Effects on Bioactivity: The benzoyl group in this compound enhances its lipophilicity compared to the acetyl-substituted analog, contributing to its moderate COX-2 inhibitory activity. In contrast, the nicotinoyl group in the third compound improves binding to kinase targets, yielding anticancer effects .
Thermal Stability: Higher melting points correlate with extended aromatic systems (e.g., nicotinoyl substituent) due to improved intermolecular π-π stacking.
Methodological Considerations :
- Structural comparisons rely on crystallographic data refined using programs like SHELX, which ensures accuracy in bond-length and angle measurements critical for structure-activity relationship (SAR) studies .
Biological Activity
N-(2-benzoyl-1-benzofuran-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an anticonvulsant agent. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C19H17NO3 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | JHZAHANBLSHGQE-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
The mechanism of action for this compound involves modulation of neurotransmitter receptors and ion channels, which are crucial in regulating neuronal excitability. The compound is believed to interact with specific molecular targets that influence synaptic transmission and neuronal firing rates, thereby exerting anticonvulsant effects.
Anticonvulsant Properties
Research has indicated that this compound exhibits significant anticonvulsant activity. In a study evaluating similar compounds, it was found that alterations in the benzofuran moiety significantly affected the anticonvulsant efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely linked to its structural features. The presence of both the benzofuran and butanamide moieties is critical for its anticonvulsant properties. Modifications in these regions can lead to variations in potency and selectivity against different types of seizures .
Case Studies and Research Findings
- Anticonvulsant Evaluation : A series of analogs based on the structure of this compound were synthesized and tested for their anticonvulsant properties. The results demonstrated that certain modifications enhanced efficacy while minimizing neurotoxicity, making them promising candidates for further development .
- Selectivity Studies : Investigations into the selectivity of this compound revealed its potential as a selective monoamine oxidase inhibitor (MAO-I), which could have implications in treating mood disorders and neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound | Anticonvulsant Activity | MAO Inhibition | Structure Features |
|---|---|---|---|
| This compound | High | Moderate | Benzofuran + Butanamide |
| N-(2-benzoyl-1-benzofuran-3-yl)acetamide | Moderate | High | Benzofuran + Acetamide |
| N-(2-benzoyl-1-benzofuran-3-yl)-2-(4-fluorophenoxy)butanamide | High | Low | Benzofuran + Butanamide + Fluorophenoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
